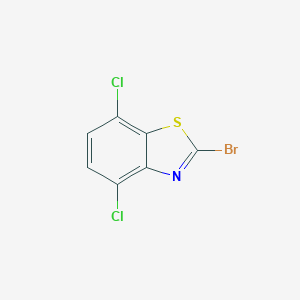

2-Bromo-4,7-dichloro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4,7-dichloro-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H2BrCl2NS and its molecular weight is 282.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Bromo-4,7-dichloro-1,3-benzothiazole is a member of the benzothiazole class of compounds, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have reported that this compound demonstrates potent activity against:

- Pancreatic Cancer : It has been shown to reduce cell viability in pancreatic cancer cells significantly. The compound's mechanism may involve the inhibition of specific signaling pathways that promote tumor growth.

- Paraganglioma : This compound has also been evaluated for its effects on paraganglioma cells, where it exhibited dose-dependent cytotoxicity.

Table 1: Antiproliferative Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AsPC-1 (Pancreatic) | 5.2 | Inhibition of AKT and ERK pathways |

| PTJ64i (Paraganglioma) | 6.6 | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : This compound acts as a PPARα antagonist at low micromolar concentrations, which is associated with reduced cell proliferation in cancer models .

- Caspase Activation : It has been shown to induce apoptosis through the activation of procaspase-3 to caspase-3 in specific cancer cell lines .

- Signaling Pathway Inhibition : The compound inhibits critical signaling pathways such as AKT and ERK in cancer cells, which are vital for cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against:

- Bacterial Strains : The compound has shown inhibitory effects on several bacterial strains through disruption of cellular processes.

- Viral Infections : Preliminary studies suggest potential antiviral properties against Hepatitis C Virus (HCV), making it a candidate for further investigation in antiviral therapies .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Combination Therapy : A study demonstrated that combining this compound with gemcitabine enhanced the antiproliferative effects in pancreatic cancer cells . This combination therapy approach may lead to improved clinical outcomes.

- Selectivity and Safety : Research indicates that this compound exhibits a higher selectivity index against cancer cells compared to normal fibroblast cells, suggesting a favorable safety profile for potential therapeutic use .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-Bromo-4,7-dichloro-1,3-benzothiazole exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, showing comparable activity to standard antibiotics such as streptomycin and ampicillin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| Pseudomonas aeruginosa | 32 µg/mL | Streptomycin (32 µg/mL) |

| Escherichia coli | 16 µg/mL | Ampicillin (16 µg/mL) |

These findings suggest that this compound can serve as a potential lead for developing new antibacterial agents .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies indicate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Its mechanism of action involves disrupting critical cellular pathways associated with cancer cell growth .

Agricultural Applications

Fungicidal Activity

this compound is utilized in agriculture as a fungicide. Its effectiveness against fungal pathogens makes it valuable for protecting crops from diseases. Studies have shown that it inhibits the growth of several plant pathogens, contributing to enhanced crop yield and quality .

Materials Science

Development of Organic Electronics

This compound is being explored for applications in organic electronics, particularly in the development of conducting polymers and light-emitting diodes (LEDs). Its unique electronic properties allow it to be used as an intermediate in synthesizing advanced materials with desirable electrical characteristics .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the compound could be developed into a new class of antibiotics .

Case Study 2: Anticancer Activity

In another research effort focused on anticancer activity, derivatives of this compound were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

2-bromo-4,7-dichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLSYQBMZVEAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646587 |

Source

|

| Record name | 2-Bromo-4,7-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-68-9 |

Source

|

| Record name | 2-Bromo-4,7-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.